molecular formula C20H21N3O B5413148 4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide

4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide

Cat. No.: B5413148
M. Wt: 319.4 g/mol
InChI Key: CMWQLZHTNPBFKN-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzamide group and the methylphenyl substituent. Key steps may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Benzamide Group: This step often involves the reaction of the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylphenyl Substituent: This can be done via Friedel-Crafts alkylation using methylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzamide group may interact with protein targets, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(imidazol-1-ylmethyl)-N-[1-(2-chlorophenyl)ethyl]benzamide
  • 4-(imidazol-1-ylmethyl)-N-[1-(2-fluorophenyl)ethyl]benzamide
  • 4-(imidazol-1-ylmethyl)-N-[1-(2-bromophenyl)ethyl]benzamide

Uniqueness

4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-3-4-6-19(15)16(2)22-20(24)18-9-7-17(8-10-18)13-23-12-11-21-14-23/h3-12,14,16H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWQLZHTNPBFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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